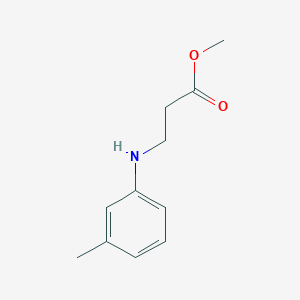
H-Arg-Gly-Phe-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diphenylalanine , is a peptide composed of two phenylalanine (Phe) amino acids linked by an arginine (Arg) and a glycine (Gly) residue. Its chemical formula is C20H22N4O5. Diphenylalanine has gained popularity as a minimalist building block for self-assembly into nanostructures and hydrogels. These nanostructures find applications in nanomedicine, drug delivery, and biomaterials .
Méthodes De Préparation
Synthetic Routes::
Solid-Phase Synthesis: Diphenylalanine can be synthesized using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids (Fmoc-Phe) on a solid support yields the desired peptide.
Solution-Phase Synthesis: Solution-phase methods involve stepwise coupling of amino acids in solution, followed by purification.
Enzymatic Synthesis: Enzymes like proteases can catalyze the formation of diphenylalanine from its constituent amino acids.
Industrial Production:: Industrial-scale production typically employs SPPS or solution-phase methods. Purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity.
Analyse Des Réactions Chimiques
Diphenylalanine undergoes various reactions:
Self-Assembly: It spontaneously forms nanostructures due to π-π stacking interactions between phenyl rings.
Oxidation: Oxidative conditions can lead to disulfide bond formation.
Reduction: Reduction can cleave disulfide bonds.
Substitution: Amino acid side chains can be modified (e.g., amidation).
Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc), and reducing agents (e.g., TCEP). Major products include nanofibers and hydrogels.
Applications De Recherche Scientifique
Diphenylalanine’s applications span various fields:
Drug Delivery: Nanostructures can encapsulate drugs for targeted delivery.
Biomaterials: Hydrogels serve as scaffolds for tissue engineering.
Therapeutic Paradigms: Innovative approaches for disease treatment.
Mécanisme D'action
Diphenylalanine’s effects arise from its self-assembly properties. It interacts with cell membranes, influencing cellular behavior. Molecular targets include membrane receptors and intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Diphenylalanine stands out due to its simplicity and robust self-assembly. Similar compounds include Fmoc-Phe-Phe (another self-assembling peptide) and Fmoc-Arg-Gly-Asp (integrin-binding peptide) .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSQYAZCCLOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)


![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)
![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)




![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)

